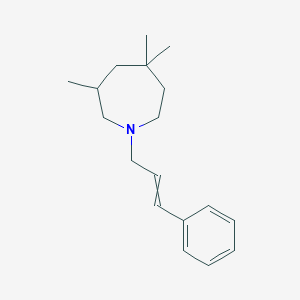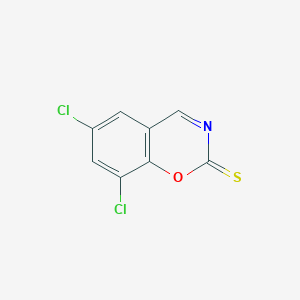![molecular formula C42H41IO3 B12591994 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene CAS No. 873111-58-1](/img/structure/B12591994.png)
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iod-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol ist eine organische Verbindung, die sich durch das Vorhandensein eines Iodatoms und drei Butoxyphenylethinylgruppen auszeichnet, die an einen Benzolring gebunden sind.
Vorbereitungsmethoden
Die Synthese von 1-Iod-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung der Ethinylgruppen: Der erste Schritt umfasst die Bildung von Ethinylgruppen durch die Reaktion von Butoxyphenylacetylen mit einer geeigneten Base.
Kupplungsreaktionen: Der letzte Schritt umfasst die Kupplung der Ethinylgruppen an den Benzolring unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen, wie beispielsweise der Sonogashira-Kupplung.
Industrielle Produktionsmethoden können ähnliche Schritte umfassen, sind aber für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
1-Iod-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nukleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, wodurch der Oxidationszustand des Iodatoms oder der Ethinylgruppen verändert wird.
Kupplungsreaktionen: Die Ethinylgruppen können an weiteren Kupplungsreaktionen teilnehmen und komplexere Strukturen bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Basen, Oxidationsmittel, Reduktionsmittel und Palladiumkatalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Iod-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol findet in der wissenschaftlichen Forschung verschiedene Anwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Molekülen.
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Iod-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Iod- und Ethinylgruppen. Diese Wechselwirkungen können zur Bildung neuer chemischer Bindungen oder zur Veränderung bestehender Bindungen führen und die Reaktivität und Eigenschaften der Verbindung beeinflussen. Die spezifischen Wege, die beteiligt sind, hängen vom Kontext seiner Anwendung ab, beispielsweise in der chemischen Synthese oder in biologischen Systemen.
Wirkmechanismus
The mechanism of action of 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene involves its interaction with molecular targets through its iodine and ethynyl groups. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, affecting the compound’s reactivity and properties. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Iod-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol kann mit anderen ähnlichen Verbindungen verglichen werden, wie beispielsweise:
1-Brom-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol: Ähnliche Struktur, aber mit einem Bromatom anstelle von Iod.
1-Chlor-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol: Ähnliche Struktur, aber mit einem Chloratom anstelle von Iod.
1-Fluor-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Iod.
Die Einzigartigkeit von 1-Iod-2,4,5-tris[(4-butoxyphenyl)ethinyl]benzol liegt im Vorhandensein des Iodatoms, das im Vergleich zu seinen halogenierten Analoga eine unterschiedliche Reaktivität und Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
873111-58-1 |
|---|---|
Molekularformel |
C42H41IO3 |
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
1,2,4-tris[2-(4-butoxyphenyl)ethynyl]-5-iodobenzene |
InChI |
InChI=1S/C42H41IO3/c1-4-7-28-44-39-22-13-33(14-23-39)10-19-36-31-38(21-12-35-17-26-41(27-18-35)46-30-9-6-3)42(43)32-37(36)20-11-34-15-24-40(25-16-34)45-29-8-5-2/h13-18,22-27,31-32H,4-9,28-30H2,1-3H3 |
InChI-Schlüssel |
VKCWPSZYKOGXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)OCCCC)I)C#CC4=CC=C(C=C4)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)





![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

